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molecular formula C6H3ClN2OS B1271937 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile CAS No. 104366-23-6

2-Amino-4-chloro-5-formylthiophene-3-carbonitrile

Cat. No. B1271937
M. Wt: 186.62 g/mol
InChI Key: XIZSUYSWKGAOCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05206375

Procedure details

48.3 parts of N,N-dimethyl-N'-(4-chloro-3-cyano-5-formylthien-2-yl)-formamidine in a mixture of 200 parts of formic acid and 200 parts of water are heated at the boil for 3 hours. After the mixture has cooled to room temperature, the product is filtered off under suction, washed with water and dried. 33.5 parts (90% of theory) of 2-amino-4-chloro-3-cyano-5-formylthiophene are obtained. Decomposition temperature: 270° C. (from glacial acetic acid), IR (KBr): 3377, 3298, 3156 (NH2), 2216 (C≡N), 1623 cm-1 (C=0).
Name
N,N-dimethyl-N'-(4-chloro-3-cyano-5-formylthien-2-yl)-formamidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
200
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CN(C)C=[N:4][C:5]1[S:6][C:7]([CH:13]=[O:14])=[C:8]([Cl:12])[C:9]=1[C:10]#[N:11].C(O)=O>O>[NH2:4][C:5]1[S:6][C:7]([CH:13]=[O:14])=[C:8]([Cl:12])[C:9]=1[C:10]#[N:11]

Inputs

Step One
Name
N,N-dimethyl-N'-(4-chloro-3-cyano-5-formylthien-2-yl)-formamidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=NC=1SC(=C(C1C#N)Cl)C=O)C
Name
200
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
are heated at the boil for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the product is filtered off under suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC=1SC(=C(C1C#N)Cl)C=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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